1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
CAS No.: 852368-59-3
Cat. No.: VC4333523
Molecular Formula: C22H23N3O3
Molecular Weight: 377.444
* For research use only. Not for human or veterinary use.
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione - 852368-59-3](/images/structure/VC4333523.png)
Specification
CAS No. | 852368-59-3 |
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Molecular Formula | C22H23N3O3 |
Molecular Weight | 377.444 |
IUPAC Name | 1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
Standard InChI | InChI=1S/C22H23N3O3/c1-15-20(18-5-3-4-6-19(18)23-15)21(26)22(27)25-13-11-24(12-14-25)16-7-9-17(28-2)10-8-16/h3-10,23H,11-14H2,1-2H3 |
Standard InChI Key | SAICYFMPXWVKNE-UHFFFAOYSA-N |
SMILES | CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Introduction
Chemical Name:
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
This compound is an organic molecule that combines three distinct functional groups:
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Piperazine Ring: A six-membered heterocyclic structure containing two nitrogen atoms.
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Methoxyphenyl Group: A benzene ring substituted with a methoxy (-OCH₃) group.
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Indole Group: A bicyclic structure containing a benzene ring fused to a pyrrole ring.
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Ethane-1,2-dione (Diketone): A two-carbon chain with two ketone groups.
Structural Features
The compound features:
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Aromaticity: Both the methoxyphenyl and indole groups contribute to aromatic stability.
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Piperazine Conformation: The piperazine ring likely adopts a chair conformation for steric stability.
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Electron Distribution: The methoxy group is an electron-donating substituent, potentially influencing the reactivity of the phenyl ring.
Potential Applications
Based on its structure, this compound may have applications in:
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Pharmaceutical Research:
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The piperazine moiety is commonly found in drugs targeting central nervous system receptors (e.g., serotonin or dopamine).
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The indole group is a key pharmacophore in many bioactive molecules, including anticancer and antimicrobial agents.
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The diketone group may contribute to metal chelation or redox activity.
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Biological Activity:
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Compounds with similar structures have been explored for serotonin receptor modulation, antimicrobial activity, and enzyme inhibition.
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Hypothetical Synthesis
The synthesis of this compound might involve:
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Step 1: Formation of the piperazine derivative by reacting 4-methoxyphenylamine with dihaloalkanes.
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Step 2: Coupling of the indole derivative using alkylation or acylation reactions.
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Step 3: Introduction of the diketone functionality via oxidation or selective functionalization.
Analytical Characterization
To confirm the structure and purity of this compound, the following methods would be employed:
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Nuclear Magnetic Resonance (NMR):
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Proton (H) and Carbon (C) NMR to identify chemical shifts indicative of aromatic protons, methoxy groups, and diketones.
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Mass Spectrometry (MS):
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To determine the molecular weight and fragmentation pattern.
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Infrared (IR) Spectroscopy:
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To detect functional groups such as C=O (diketone), C-N (piperazine), and C-H (aromatic).
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X-Ray Crystallography:
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For precise determination of bond lengths, angles, and stereochemistry.
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Hypothetical Biological Testing
Given its structural motifs, biological assays could include:
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Serotonin Receptor Binding Assays: To evaluate potential CNS activity.
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Antimicrobial Screening: Using agar diffusion methods against bacterial and fungal strains.
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Cytotoxicity Tests: Against human tumor cell lines to assess anticancer potential.
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